molecular formula C16H13F3N4O3S B2694550 2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1286728-56-0

2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2694550
CAS No.: 1286728-56-0
M. Wt: 398.36
InChI Key: SCCFOTTUJJILKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a heterocyclic molecule featuring a pyridazino[4,5-b][1,4]thiazin core fused with a dioxo system and substituted with a methyl group at position 4. The acetamide side chain is functionalized with a 2-(trifluoromethyl)phenyl group, a structural motif known to enhance lipophilicity and metabolic stability in drug design.

Properties

IUPAC Name

2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O3S/c1-22-13(25)8-27-11-6-20-23(15(26)14(11)22)7-12(24)21-10-5-3-2-4-9(10)16(17,18)19/h2-6H,7-8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCFOTTUJJILKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyridazine and thiazine rings through cyclization reactions, followed by the introduction of the acetamide group and the trifluoromethylphenyl group through substitution reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The acetamide and trifluoromethylphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The most structurally analogous compound identified is 2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,4-difluorophenyl)acetamide . Both compounds share the pyridazino[4,5-b][1,4]thiazin core but differ in substituents:

Feature Target Compound Analog ()
Core Structure Pyridazino[4,5-b][1,4]thiazin with 3,5-dioxo and 4-methyl groups Pyridazino[4,5-b][1,4]thiazin with 3,5-dioxo and 4-cyclopropyl groups
Acetamide Substituent N-[2-(trifluoromethyl)phenyl] N-(2,4-difluorophenyl)
Key Functional Groups Methyl (position 4), trifluoromethylphenyl (electron-withdrawing) Cyclopropyl (position 4), difluorophenyl (dual electron-withdrawing)

Structural Implications :

  • The trifluoromethylphenyl substituent offers stronger electron-withdrawing effects and higher lipophilicity than the difluorophenyl group, which could influence membrane permeability and metabolic stability .

Hypothesized Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are scarce, comparisons with structural analogs suggest:

  • Solubility : The trifluoromethyl group may reduce aqueous solubility compared to the difluorophenyl analog, a common trade-off for improved membrane permeability.
  • Metabolic Stability : The methyl group at position 4 is less likely to undergo oxidative metabolism than the cyclopropyl group, which is prone to cytochrome P450-mediated degradation.
  • Computational docking methods (as described in ) could prioritize such compounds for experimental validation .

Biological Activity

The compound 2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide represents a novel class of organic compounds with potential therapeutic applications. Its unique structural features include a pyridazine ring fused with a thiazine ring and an acetamide group attached to a trifluoromethylphenyl moiety. This article discusses the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H13F3N4O3S\text{C}_{16}\text{H}_{13}\text{F}_3\text{N}_4\text{O}_3\text{S}

Key Characteristics

  • IUPAC Name : 2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
  • CAS Number : 1286728-56-0
  • Molecular Weight : 394.36 g/mol

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The mechanism likely includes binding to specific active sites on target proteins, leading to modulation of their activity. Potential pathways affected may include:

  • Signal Transduction Pathways : Altering cellular responses to external signals.
  • Metabolic Pathways : Influencing metabolic processes within cells.

Antimicrobial Activity

Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget MicroorganismIC50 (µM)
3iE. coli0.027
3jP. aeruginosa0.025
DonepezilAChE0.021

These results suggest that similar derivatives may have potential as antimicrobial agents against resistant strains.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. In vitro studies have shown that related compounds can penetrate the blood-brain barrier and exhibit antioxidant activities that protect neuronal cells from oxidative stress.

Case Studies

  • In Vitro Studies : A study assessed the cytotoxicity of similar thiazine derivatives on NIH/3T3 cells and found non-cytotoxic effects at concentrations up to 100 µM . This suggests a favorable safety profile for further development.
  • Docking Studies : Molecular docking simulations have demonstrated that these compounds bind effectively to the active site of acetylcholinesterase (AChE), indicating potential use in treating Alzheimer's disease .

Q & A

Basic: What are the established synthetic routes for this compound, and what critical steps ensure purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyridazino-thiazine core followed by coupling with the trifluoromethylphenyl acetamide moiety. Key steps include:

  • Cyclocondensation : Using hydrazine derivatives and thiourea precursors under reflux in ethanol to form the pyridazino-thiazine ring .
  • Acetylation : Reacting the intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical to achieving >95% purity. Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

  • NMR : 1H/13C NMR in DMSO-d6 identifies proton environments (e.g., trifluoromethyl signals at δ ~120 ppm in 13C) and confirms regiochemistry of the pyridazino-thiazine ring .
  • X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, 173 K) resolves bond lengths and angles, particularly the dioxo groups (C=O: ~1.21 Å) and planarity of the heterocyclic core. Data-to-parameter ratios >10 ensure reliability .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragments (e.g., loss of the trifluoromethylphenyl group) .

Advanced: How can synthetic yields be optimized while minimizing by-products?

Methodological Answer:

  • Solvent Optimization : Replacing ethanol with DMF improves solubility of intermediates, reducing side reactions (e.g., dimerization) .
  • Catalysis : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) enhances efficiency in aryl amide bond formation, reducing reaction time from 24h to 6h .
  • In Situ Monitoring : Use of FTIR to track carbonyl group consumption (peak at ~1700 cm⁻¹) allows real-time adjustment of reagent stoichiometry .

Advanced: How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (48h vs. 72h). Discrepancies may arise from differential metabolism of the trifluoromethyl group .
  • Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., hydrolyzed acetamide derivatives) that may contribute to observed cytotoxicity .
  • Structural Analog Testing : Compare with analogs lacking the pyridazino-thiazine core to isolate pharmacophore contributions .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL considered promising .
  • Cytotoxicity : MTT assay on cancer cell lines (IC50 determination), noting that the trifluoromethyl group may enhance membrane permeability .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP-competitive probes to evaluate selectivity .

Advanced: What computational strategies predict structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

  • Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., COX-2), highlighting hydrogen bonding between the dioxo groups and Arg120 .
  • QSAR Modeling : 3D descriptors (e.g., CoMFA) correlate logP values (>3.5) with enhanced blood-brain barrier penetration .
  • MD Simulations : GROMACS trajectories (100 ns) assess stability of the pyridazino-thiazine core in aqueous vs. lipid bilayer environments .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24h, monitoring degradation via HPLC. The acetamide bond is prone to hydrolysis at pH <2 .
  • Thermal Analysis : DSC (10°C/min) identifies decomposition onset (~200°C), informing storage conditions (desiccated, <4°C) .
  • Light Sensitivity : UV-Vis spectroscopy (λ=254 nm) detects photodegradation products; amber vials are recommended for long-term storage .

Advanced: What strategies address low solubility in aqueous media for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the acetamide group, increasing solubility by 10-fold while maintaining activity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (200 nm, PDI <0.2) using emulsion-solvent evaporation, achieving sustained release over 72h .
  • Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) in PBS, validated by phase-solubility diagrams (AL-type curves) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.